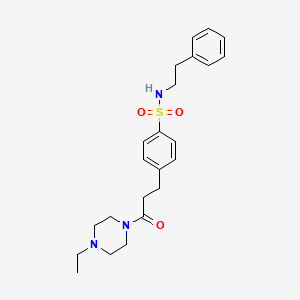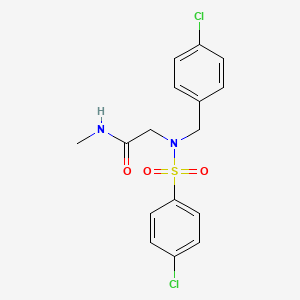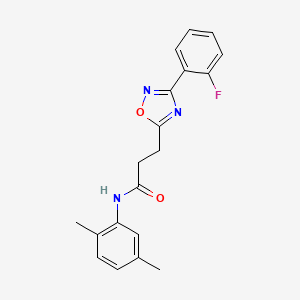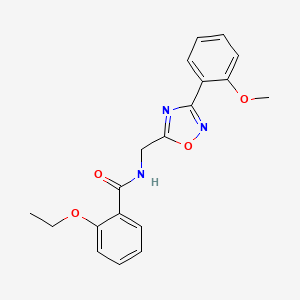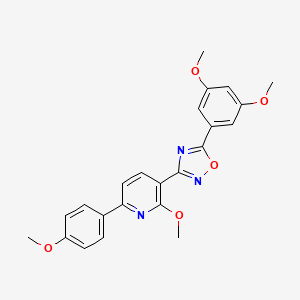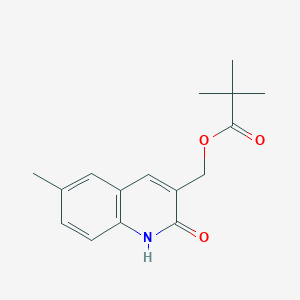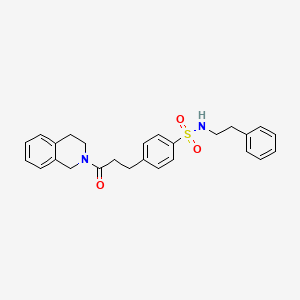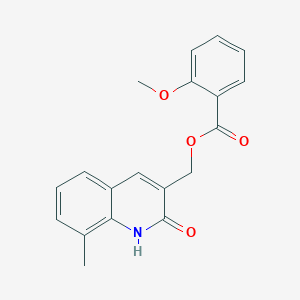
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in scientific research applications.
Mechanism of Action
The mechanism of action of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the inhibition of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound has also been found to have anti-cancer properties, as it inhibits the growth of cancer cells. In addition, N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have anti-bacterial and anti-fungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments is its unique properties. This compound has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties, which make it suitable for use in various studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in the appropriate concentrations and to follow the necessary safety protocols to avoid any adverse effects.
Future Directions
There are several future directions for the study of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One potential direction is the development of new drugs and therapies for various diseases. This compound has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties, which make it a promising candidate for the development of new drugs. Another potential direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide inhibits the activity of certain enzymes and proteins in the body. Finally, there is a need for further studies to determine the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis method of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form 3-(o-tolyl)-1,2,4-oxadiazol-5-carboxylic acid ethyl ester. The resulting compound is then reacted with 1-bromo-3-pentanone to form N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide.
Scientific Research Applications
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. This compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-10-14(20)17-12(3)16-18-15(19-21-16)13-9-7-6-8-11(13)2/h6-9,12H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVVDVUSGVTZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

